molecular formula C6H12ClN B13851444 3-(Propan-2-ylidene)azetidine Hydrochloride

3-(Propan-2-ylidene)azetidine Hydrochloride

Cat. No.: B13851444
M. Wt: 133.62 g/mol
InChI Key: YJWZATXNSCQNND-UHFFFAOYSA-N
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Description

3-(Propan-2-ylidene)azetidine Hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a four-membered heterocyclic compound containing a nitrogen atom, which is known as an azetidine. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-ylidene)azetidine Hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the propan-2-ylidene group. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-ylidene)azetidine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include NH-heterocycles, boronic acids, and various catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Reaction conditions often involve moderate temperatures and specific solvents like MeCN/MeOH .

Major Products

The major products formed from the reactions of this compound include functionalized azetidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 3-(Propan-2-ylidene)azetidine Hydrochloride involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications .

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

3-propan-2-ylideneazetidine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-5(2)6-3-7-4-6;/h7H,3-4H2,1-2H3;1H

InChI Key

YJWZATXNSCQNND-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CNC1)C.Cl

Origin of Product

United States

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